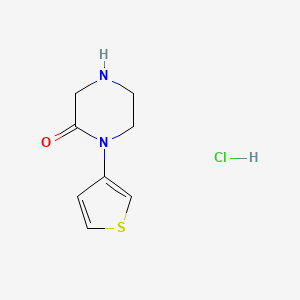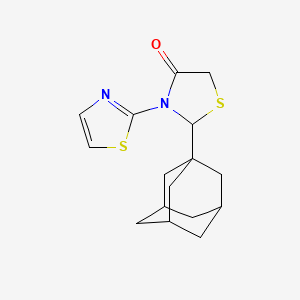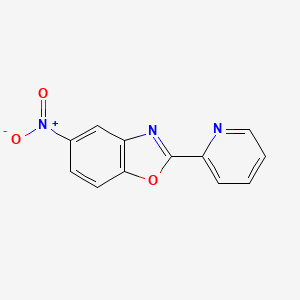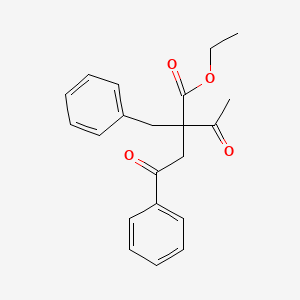
1-(Thiophen-3-yl)piperazin-2-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Thiophen-3-yl)piperazin-2-one hydrochloride is a heterocyclic compound that features a thiophene ring fused to a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiophen-3-yl)piperazin-2-one hydrochloride typically involves the reaction of thiophene derivatives with piperazine under controlled conditions. One common method includes the use of thiophene-2-carbohydrazide and various haloaryl isothiocyanates, followed by cyclization in the presence of aqueous sodium hydroxide . The reaction conditions often require heating and the use of solvents such as toluene or ethanol.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Thiophen-3-yl)piperazin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
1-(Thiophen-3-yl)piperazin-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral activities.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 1-(Thiophen-3-yl)piperazin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an antagonist or agonist at various receptor sites, including dopamine and serotonin receptors . This interaction can modulate neurotransmitter activity, leading to potential therapeutic effects in neurological disorders.
Comparación Con Compuestos Similares
Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)propan-1-one derivatives: These compounds also feature a thiophene ring fused to a piperazine moiety and have shown affinity towards serotonin receptors.
Thiophene-linked 1,2,4-triazoles: These compounds exhibit antimicrobial and chemotherapeutic properties.
Uniqueness: 1-(Thiophen-3-yl)piperazin-2-one hydrochloride is unique due to its specific structural configuration, which allows it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic organic chemistry.
Propiedades
Fórmula molecular |
C8H11ClN2OS |
|---|---|
Peso molecular |
218.70 g/mol |
Nombre IUPAC |
1-thiophen-3-ylpiperazin-2-one;hydrochloride |
InChI |
InChI=1S/C8H10N2OS.ClH/c11-8-5-9-2-3-10(8)7-1-4-12-6-7;/h1,4,6,9H,2-3,5H2;1H |
Clave InChI |
JQADFYGZJYRFNG-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=O)CN1)C2=CSC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-hydroxy-1-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone](/img/structure/B13992551.png)

